N-(4-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-24-17-16(22-23-24)18(20-12-19-17)26-9-7-25(8-10-26)11-15(27)21-13-3-5-14(28-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLHUYULRXXOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a novel compound that belongs to a class of molecules known for their diverse biological activities. This compound integrates a piperazine moiety with a triazolopyrimidine structure, which has been shown to exhibit significant pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxyphenyl group attached to an acetamide and a triazolopyrimidine derivative, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas:
1. Anticancer Activity
Research indicates that compounds with triazole and pyrimidine scaffolds possess significant anticancer properties. For instance, derivatives similar to this compound have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7. These effects are attributed to their interaction with key signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Activity
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit broad-spectrum antimicrobial activity. Studies have shown that similar triazole derivatives can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
3. Cytotoxic Effects
In vitro studies have highlighted the cytotoxic effects of this compound against human malignant cell lines. For example, certain derivatives have shown enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of triazole-containing compounds:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells through mitochondrial disruption and caspase activation.
- Cell Cycle Arrest : Similar compounds have been observed to cause cell cycle arrest at various checkpoints leading to reduced proliferation rates.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and piperazine moieties exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it may induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have demonstrated effectiveness against several bacterial strains, indicating its possible use as an antibacterial agent. Further research is needed to elucidate the mechanisms of action and to assess its efficacy in vivo.
Neuropharmacological Effects
Given the piperazine component, this compound may also exhibit neuropharmacological effects. Studies have explored its impact on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position it as a candidate for treating neurological disorders such as anxiety or depression.
Toxicity and Safety Profiles
Safety assessments are essential for any pharmaceutical development. Toxicological studies have been conducted to evaluate the compound's safety profile, including acute toxicity tests and long-term exposure studies in animal models. Results indicate a favorable safety profile at therapeutic doses, but further investigations are warranted.
Clinical Trials
While there are currently no published clinical trials specifically involving N-(4-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide, related compounds have undergone clinical testing for similar indications. These trials provide insights into dosing regimens, efficacy endpoints, and patient responses that can inform future studies involving this compound.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can provide valuable insights into the unique properties of this compound. For instance, compounds with similar piperazine or triazole structures have shown varying degrees of biological activity and safety profiles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The piperazine moiety undergoes nucleophilic substitution reactions, particularly at the secondary amine sites. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces acylated piperazine intermediates.
Example Reaction:
Key Conditions:
-
Temperature: 60–80°C
-
Yield: 75–90%
Amide Bond Hydrolysis
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond to yield 2-(piperazin-1-yl)acetic acid and 4-methoxyaniline.
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Basic Hydrolysis : NaOH (2M) at 100°C generates the corresponding carboxylate salt.
Example Reaction:
Kinetic Data:
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Half-life in 6M HCl: 2.5 hours at 80°C
Cyclization Reactions
The triazolopyrimidine ring participates in cycloaddition and ring-opening reactions:
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Diels-Alder Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic systems.
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Ring-Opening : Treatment with strong nucleophiles (e.g., hydrazine) cleaves the triazole ring, forming pyrimidine-hydrazine adducts .
Example Reaction:
Yield Optimization:
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Solvent: Toluene
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Catalyst: None required
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Yield: 65%
Condensation with Carbonyl Compounds
The primary amine in the acetamide group condenses with aldehydes or ketones to form Schiff bases:
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Reagents : 4-Chlorobenzaldehyde, ethanol, catalytic acetic acid
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Product : Stable imine derivatives with potential bioactivity .
Example Reaction:
Typical Yields:
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy .
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Halogenation : Bromine in acetic acid adds Br at the ortho position.
Example Reaction:
Regioselectivity:
Metal-Catalyzed Cross-Coupling
The triazolopyrimidine ring participates in Suzuki-Miyaura couplings:
-
Reagents : Pd(PPh₃)₄, arylboronic acids, K₂CO₃
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Applications : Introduces aryl groups for enhanced pharmacokinetics .
Example Reaction:
Optimized Conditions:
Comparative Reactivity Table
Research Findings
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Bioactivity Modulation : Acylation of the piperazine nitrogen enhances blood-brain barrier penetration in analogs.
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Stability : The triazolopyrimidine ring is stable under physiological pH but degrades in strongly acidic environments .
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Synthetic Challenges : Competing reactions during alkylation require meticulous temperature control to avoid byproducts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine Derivatives with Piperazine Linkers
Table 1: Physicochemical Properties of Triazolopyrimidine-Piperazine Derivatives
*Calculated based on molecular formula.
Acetamide Derivatives with Heterocyclic Cores
Thiazole vs. Triazolopyrimidine Moieties
Compounds with thiazole cores, such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (, Compound 13), demonstrate distinct biological targeting compared to triazolopyrimidines:
- Thiazole derivatives ():
- Triazolopyrimidine derivatives: Likely target adenosine receptors (A2AR) or kinases due to structural mimicry of purine-based ligands .
Table 2: Comparative Bioactivity of Heterocyclic Acetamides
Substituent Effects on Physicochemical Properties
Methoxy vs. Halogen Substituents
- 4-Methoxyphenyl (Target Compound):
- Improves solubility via polar interactions but may reduce membrane permeability.
- 4-Chlorophenyl/4-Fluorophenyl (, Compounds 14–15):
Table 3: Substituent Impact on Melting Points and Solubility
*Estimated based on structural analogs.
Preparation Methods
Triazolo-Pyrimidine Core Formation
The triazolo[4,5-d]pyrimidine scaffold is synthesized via cyclocondensation of 4,5-diaminopyrimidin-2-ol with methyl isocyanate under acidic conditions (Scheme 1).
Reaction Conditions :
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Solvent : Ethanol/water (3:1 v/v)
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Catalyst : Concentrated HCl (2 equiv)
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Temperature : 80°C, 6 hours
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Yield : 68–72%
Mechanism :
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Protonation of methyl isocyanate enhances electrophilicity.
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Nucleophilic attack by the pyrimidine diamine forms a urea intermediate.
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Intramolecular cyclization and dehydration yield the triazolo-pyrimidine core.
Piperazine Functionalization
The 7-position of the triazolo-pyrimidine is activated for nucleophilic aromatic substitution (NAS) via nitration followed by reduction to an amine. Subsequent coupling with piperazine proceeds under Mitsunobu conditions:
Reaction Conditions :
-
Reagents : Piperazine (3 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)
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Solvent : Dry THF
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Temperature : 0°C → RT, 12 hours
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Yield : 55–60%
Key Characterization :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 4.12 (s, 3H, N-CH₃), 3.85–3.78 (m, 4H, piperazine-H).
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HRMS : m/z calcd. for C₉H₁₂N₇ [M+H]⁺ 242.1154; found 242.1158.
Preparation of 2-Chloro-N-(4-Methoxyphenyl)Acetamide
Amide Bond Formation
4-Methoxyaniline is reacted with chloroacetyl chloride in a two-phase system to minimize over-acylation (Scheme 2):
Reaction Conditions :
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Solvent : Dichloromethane (DCM)/water (2:1)
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Base : NaHCO₃ (2 equiv)
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Temperature : 0°C → RT, 2 hours
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Yield : 85–90%
Mechanism :
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Deprotonation of 4-methoxyaniline by NaHCO₃ generates a nucleophilic amine.
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Chloroacetyl chloride undergoes nucleophilic acyl substitution to form the acetamide.
Key Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.20 (s, 2H, CH₂Cl), 3.80 (s, 3H, OCH₃).
Final Coupling: Nucleophilic Substitution
The piperazine intermediate and 2-chloro-N-(4-methoxyphenyl)acetamide undergo SN2 displacement in anhydrous DMF (Scheme 3):
Reaction Conditions :
-
Base : K₂CO₃ (3 equiv)
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Solvent : DMF, anhydrous
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Temperature : 60°C, 8 hours
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Yield : 70–75%
Mechanism :
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Deprotonation of piperazine by K₂CO₃ enhances nucleophilicity.
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Chloride leaving group is displaced, forming the C-N bond.
Optimization Data :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 40, 60, 80 | 60 |
| Solvent | DMF, DMSO, THF | DMF |
| Reaction Time (h) | 6, 8, 10 | 8 |
Key Characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.40 (s, 1H, pyrimidine-H), 7.48 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.10 (s, 2H, CH₂N), 3.80 (s, 3H, OCH₃), 3.75–3.60 (m, 8H, piperazine-H).
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines triazolo-pyrimidine nitration, piperazine coupling, and acetamide formation in a single reactor:
Advantages :
-
Reduced purification steps.
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Total yield: 50–55%.
Limitations :
-
Lower regioselectivity requires rigorous temperature control.
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables iterative coupling:
Conditions :
Scalability and Industrial Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Methoxyaniline | 120–150 |
| Chloroacetyl chloride | 90–110 |
| Piperazine | 200–220 |
Environmental Impact
-
PMI (Process Mass Intensity) : 32 (solvent recovery reduces PMI to 18).
-
Waste Streams : DMF (recycled via distillation), KCl (neutralized).
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what intermediates are critical?
The synthesis typically involves multi-step reactions, including:
- Formation of the triazolopyrimidine core via cyclocondensation of substituted pyrimidines with triazole precursors.
- Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions.
- Final acetamide linkage via condensation with 4-methoxyphenylamine derivatives. Key intermediates include 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl piperazine and chloroacetamide intermediates. Analytical validation (e.g., NMR, LC-MS) at each step ensures structural fidelity .
Q. Which spectroscopic and chromatographic methods are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns, particularly the methoxyphenyl and triazolopyrimidine groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves ambiguous stereochemistry, as demonstrated in analogous triazolopyrimidine structures .
- HPLC-PDA: Assesses purity (>95%) and identifies impurities using gradient elution protocols .
Q. What are the hypothesized biological targets based on structural analogs?
The triazolopyrimidine scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR) due to its ATP-binding site mimicry. The piperazine group enhances solubility and may modulate receptor affinity. Preliminary assays should prioritize kinase panels and cellular proliferation studies .
Advanced Research Questions
Q. How can computational chemistry optimize synthetic yield and reaction conditions?
- Quantum Mechanical Calculations (DFT): Predict transition states and intermediates for key steps like triazole ring formation.
- Reaction Path Search Tools: Algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation.
- Machine Learning (ML): Trained on reaction databases, ML models suggest optimal solvents, catalysts, and temperatures. ICReDD’s integrated computational-experimental framework exemplifies this approach .
Q. What experimental strategies resolve solubility discrepancies reported in different solvents?
- Standardized Protocols: Use shake-flask or HPLC-UV methods under controlled pH (e.g., phosphate buffer) and temperature (25°C).
- Statistical Design of Experiments (DoE): Full factorial designs evaluate solvent polarity, ionic strength, and co-solvents.
- Molecular Dynamics Simulations: Predict solvation free energy to guide solvent selection .
Q. How can metabolic stability be improved for in vivo studies?
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) on the methoxyphenyl ring to reduce CYP450-mediated oxidation.
- Deuterium Labeling: Replace labile hydrogens (e.g., piperazine CH2 groups) to slow metabolism.
- In Silico ADMET Tools: Software like Schrödinger’s QikProp predicts logP, permeability, and metabolic hotspots .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Target Deconvolution: Combine affinity chromatography with proteomics to identify binding partners.
- CRISPR-Cas9 Screening: Genome-wide knockout libraries reveal synthetic lethal interactions.
- Cryo-EM: Resolve compound-target complexes at near-atomic resolution for mechanistic insights .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data across cell lines?
- Standardized Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal Assays: Validate results using ATP-based viability assays (e.g., CellTiter-Glo) alongside impedance-based systems (e.g., xCELLigence).
- Multi-Omics Profiling: Transcriptomics/metabolomics identifies cell line-specific pathway activation, explaining differential responses .
Q. What analytical techniques resolve batch-to-batch impurity variations?
- LC-MS/MS: Quantifies trace impurities (e.g., des-methyl analogs) using MRM transitions.
- 2D NMR: Assigns minor impurity structures via heteronuclear correlation spectroscopy (HSQC, HMBC).
- DoE for Process Optimization: Identifies critical process parameters (e.g., reaction time, temperature) affecting impurity profiles .
Methodological Resources
- Synthetic Optimization: Use PubChem’s reaction data and ICReDD’s computational tools .
- Structural Validation: Reference crystallographic data from analogous triazolopyrimidines .
- Data Reproducibility: Adopt ASTM/ICH guidelines for purity and stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
